6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
1H-indol-6-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(13-4-3-12-5-8-18-15(12)10-13)21-9-6-14(11-21)23-16-2-1-7-19-20-16/h1-5,7-8,10,14,18H,6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSCDIRHRJWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling with an indole derivative. Common synthetic routes include:
Formation of Pyridazine Intermediate: This step involves the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions to form the pyridazine ring.
Synthesis of Pyrrolidine Intermediate: Pyrrolidine can be synthesized through the cyclization of amino alcohols or by hydrogenation of pyrrole derivatives.
Coupling Reaction: The pyridazine and pyrrolidine intermediates are then coupled with an indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a complex organic molecule with a pyridazine derivative. It is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of complex molecules.
- Biology It is studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine It is investigated for potential use in drug development, particularly in targeting specific enzymes or receptors.
- Industry It is utilized in the development of new materials with unique properties.
The compound's structure, integrating a pyridazine moiety with a pyrrolidine ring and an indole unit, suggests potential biological activities. The compound may exert its effects by modulating enzyme activity or receptor binding, leading to downstream effects on cellular pathways.
Potential Targets
- Enzymatic Inhibition The compound has shown promise as an inhibitor of various enzymes, potentially impacting metabolic pathways.
- Receptor Binding It may interact with specific receptors involved in cellular signaling, influencing processes such as apoptosis and proliferation.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
The pyrrolidine ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
- Pyridazin-3-yloxy vs. Fluoropentyl (975F-PY-PICA): The target’s pyridazine substituent introduces polarity and electronic effects, contrasting with 975F-PY-PICA’s fluoropentyl chain, which prioritizes lipophilicity and cannabinoid receptor binding .
- Pyridazin-3-yloxy vs. Diketone (): The diketone moiety in 3-(2,5-dioxopyrrolidin-3-yl)-1H-indole-6-carbonitrile enhances solubility but reduces metabolic stability compared to the pyridazine group .
Indole Core Modifications
Variations at the indole position also impact activity:
Biological Activity
The compound 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a complex organic molecule belonging to the class of pyridazine derivatives. Its unique structure, which integrates a pyridazine moiety with a pyrrolidine ring and an indole unit, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name of the compound is 3-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole . The molecular formula is with a molecular weight of approximately 301.31 g/mol. The compound features a pyridazine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating enzyme activity or receptor binding, leading to downstream effects on cellular pathways.
Potential Targets
- Enzymatic Inhibition : The compound has shown promise as an inhibitor of various enzymes, potentially impacting metabolic pathways.
- Receptor Binding : It may interact with specific receptors involved in cellular signaling, influencing processes such as apoptosis and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives similar to the compound exhibit moderate antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds has been reported around 250 µg/mL.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer properties. For instance, related compounds have been shown to induce apoptosis in various cancer cell lines. A study indicated that modifications to the pyridazine structure could enhance cytotoxicity against hypopharyngeal tumor cells .
Case Studies
Several case studies highlight the potential therapeutic applications of This compound :
- Cancer Therapy : A study explored the efficacy of similar pyridazine derivatives in inhibiting tumor growth in animal models. Results indicated significant reduction in tumor size compared to control groups.
- Enzyme Inhibition Studies : Research focused on the inhibition of human carbonic anhydrase II (hCA II), showcasing IC50 values indicating effective inhibition by related compounds .
Comparative Analysis
To better understand the unique properties of This compound , it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(3-(pyrrolidin-1-ylcarbonyl)pyridazin-3(2H)-one | Similar structure without pyridazine substitution | Moderate antimicrobial activity |
| 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole | Lacks specific substitutions | Anticancer properties observed |
Q & A
Q. What synthetic strategies are recommended for constructing the pyrrolidine-1-carbonyl-indole core in 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole?
The synthesis involves multi-step organic reactions, including:
- Indole functionalization : Iodination at the 6th position of the indole ring using iodine and oxidizing agents (e.g., in dichloromethane/acetonitrile under controlled temperatures) to introduce reactive handles for subsequent coupling .
- Pyrrolidine coupling : Formation of the pyrrolidine-carbonyl linkage via condensation reactions. For example, Suzuki-Miyaura cross-coupling with boronic acids can introduce heterocyclic substituents (e.g., pyridazine derivatives) .
- Optimization : Use of palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) and ligands (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to enhance coupling efficiency .
Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?
- X-ray crystallography : Use the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
- Puckering analysis : Apply Cremer-Pople coordinates to quantify non-planar distortions in the pyrrolidine ring, ensuring accurate conformational modeling .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Enzyme inhibition : Test inhibition of dipeptidyl peptidase-4 (DPP-4) using fluorogenic substrates (e.g., Gly-Pro-AMC) to measure IC₅₀ values, as structurally related compounds show DPP-4 targeting .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, given the anticancer potential of indole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its DPP-4 inhibitory activity?
- Analog synthesis : Systematically modify substituents (e.g., pyridazine oxygen vs. sulfur, indole C3 substituents) using cross-coupling or nucleophilic substitution .
- Pharmacophore mapping : Perform molecular docking (e.g., AutoDock Vina) to identify critical interactions with DPP-4’s catalytic site (e.g., Ser630, His740) .
- Data correlation : Use multivariate regression to link substituent electronic parameters (Hammett σ) with inhibitory potency.
Q. What experimental approaches address solubility limitations affecting in vivo efficacy?
- Formulation optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine carbonyl to improve bioavailability .
Q. How should contradictory data between enzyme inhibition and cellular activity be analyzed?
- Mechanistic studies : Compare target engagement (e.g., cellular thermal shift assays) with functional readouts (e.g., glucose uptake in hepatocytes) to confirm on-target effects .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify confounding interactions .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for iodination and coupling steps to prevent side reactions .
- Crystallographic validation : Cross-validate SHELX-refined structures with DFT-optimized geometries (e.g., Gaussian 16) to resolve ambiguities .
- Bioactivity validation : Include positive controls (e.g., sitagliptin for DPP-4 assays) and statistical validation (e.g., ANOVA with post-hoc tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
